molecular formula C12H13N5OS B2932035 2-Cyclopropyl-6-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide CAS No. 2415455-17-1

2-Cyclopropyl-6-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide

Cat. No.: B2932035
CAS No.: 2415455-17-1
M. Wt: 275.33
InChI Key: IYZPGSUPHVWMII-UHFFFAOYSA-N
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Description

2-Cyclopropyl-6-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide is a complex organic compound that belongs to the class of pyrimidine derivatives This compound features a pyrimidine ring substituted with a cyclopropyl group at the 2-position, a methyl group at the 6-position, and a thiadiazole moiety at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopropyl-6-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide typically involves multiple steps, starting with the preparation of the pyrimidine core One common approach is the reaction of a suitable pyrimidine derivative with cyclopropyl bromide to introduce the cyclopropyl group

Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, efficiency, and the desired purity of the final product. Catalysts and specific reaction conditions are optimized to achieve high yields and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo a variety of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the original compound, as well as substituted pyrimidines with different functional groups.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology: In biological research, 2-Cyclopropyl-6-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide has been studied for its antimicrobial properties. It has shown promise as a potent antimicrobial agent against a range of pathogens.

Medicine: This compound has been investigated for its potential use in the treatment of various diseases, including cancer. Its cytotoxic properties make it a candidate for the development of new anticancer drugs.

Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. Its versatility and reactivity make it a valuable intermediate in the synthesis of active ingredients for these products.

Mechanism of Action

The mechanism by which 2-Cyclopropyl-6-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide exerts its effects involves interaction with specific molecular targets. The thiadiazole moiety, in particular, is known to interact with biological targets such as enzymes and receptors, leading to the inhibition of certain biochemical pathways. This interaction results in the compound's antimicrobial and cytotoxic effects.

Comparison with Similar Compounds

  • 2-Cyclopropyl-6-methylpyrimidine-4-carboxamide: Lacks the thiadiazole moiety.

  • 2-Cyclopropyl-6-methyl-N-(1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide: Similar structure but without the methyl group on the thiadiazole ring.

  • 2-Cyclopropyl-6-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)pyrimidine-3-carboxamide: Similar structure but with a different position of the carboxamide group.

Uniqueness: The presence of the methyl group on both the pyrimidine and thiadiazole rings in 2-Cyclopropyl-6-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide contributes to its unique chemical and biological properties. This dual substitution enhances its reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

2-cyclopropyl-6-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N5OS/c1-6-5-9(14-10(13-6)8-3-4-8)11(18)15-12-17-16-7(2)19-12/h5,8H,3-4H2,1-2H3,(H,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYZPGSUPHVWMII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C2CC2)C(=O)NC3=NN=C(S3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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